molecular formula C12H14F3N B2461575 3,8-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 2155855-95-9

3,8-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2461575
CAS No.: 2155855-95-9
M. Wt: 229.246
InChI Key: HODFWRPGEAHAHP-UHFFFAOYSA-N
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Description

The compound “3,8-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” is a type of quinoline, which is a class of organic compounds with a benzene ring fused to a pyridine ring. The presence of the trifluoromethyl group (-CF3) and two methyl groups (-CH3) at positions 3, 5, and 8 respectively, could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would consist of a fused benzene and pyridine ring (forming the quinoline structure), with the trifluoromethyl and methyl groups attached at the 3, 5, and 8 positions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl groups. These groups could potentially direct electrophilic aromatic substitution reactions to certain positions on the quinoline ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Quinolines have a wide range of biological activities and are found in many pharmaceuticals .

Future Directions

The study and application of quinolines is a broad and active area of research due to their wide range of biological activities. Future research could explore the specific properties and potential applications of this trifluoromethylated quinoline .

Properties

IUPAC Name

3,8-dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c1-7-5-9-10(12(13,14)15)4-3-8(2)11(9)16-6-7/h3-4,7,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODFWRPGEAHAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2NC1)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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